molecular formula C6H3NO3 B13968863 2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine CAS No. 327029-37-8

2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine

Cat. No.: B13968863
CAS No.: 327029-37-8
M. Wt: 137.09 g/mol
InChI Key: ZMJKUQKLOBSEBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction. This reaction typically involves the use of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is known for its simplicity, broad substrate scope, and high yield of products.

Industrial Production Methods: While specific industrial production methods for 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions involving 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticonvulsant properties . In medicine, it is being explored for its potential use in the development of neurotherapeutic agents .

Mechanism of Action

The mechanism of action of 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, which plays a crucial role in the modulation of neuronal excitability . This interaction is believed to contribute to its anticonvulsant effects.

Comparison with Similar Compounds

Properties

CAS No.

327029-37-8

Molecular Formula

C6H3NO3

Molecular Weight

137.09 g/mol

IUPAC Name

3,5,10-trioxa-8-azatricyclo[5.2.1.02,6]deca-1(9),2(6),7-triene

InChI

InChI=1S/C6H3NO3/c1-3-4-5(9-2-8-4)6(7-1)10-3/h1H,2H2

InChI Key

ZMJKUQKLOBSEBO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=NC=C2O3

Origin of Product

United States

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